Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate
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Overview
Description
Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate is a chemical compound with a unique structure that combines an oxadiazole ring with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with ethanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with carbon disulfide and subsequent reaction with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-chlorophenyl)carbamate: Similar structure but lacks the oxadiazole ring.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains the oxadiazole ring but has a thiol group instead of a carbamate.
Uniqueness
Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate is unique due to the combination of the oxadiazole ring and carbamate group, which imparts specific chemical and biological properties not found in similar compounds .
Properties
CAS No. |
116221-81-9 |
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Molecular Formula |
C11H10ClN3O3 |
Molecular Weight |
267.67 g/mol |
IUPAC Name |
ethyl N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-17-11(16)13-10-15-14-9(18-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16) |
InChI Key |
MQXDFYOKYMRWBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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